molecular formula C12H8BrIN2O B273717 5-bromo-N-(2-iodophenyl)nicotinamide

5-bromo-N-(2-iodophenyl)nicotinamide

Cat. No. B273717
M. Wt: 403.01 g/mol
InChI Key: IPPUDOLTIMDVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-iodophenyl)nicotinamide, commonly known as BINA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and has been studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders.

Mechanism of Action

BINA's mechanism of action involves the inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, which leads to a reduction in NAD+ levels. This, in turn, activates the energy sensor AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. Activation of AMPK and inhibition of mTOR can lead to various cellular effects, including autophagy, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
BINA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and improve glucose tolerance and insulin sensitivity in obese mice. BINA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BINA has several advantages for lab experiments, including its potent inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide, its high purity and yield, and its ability to penetrate the blood-brain barrier. However, BINA also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

For research on BINA include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Studies on its potential off-target effects and toxicity are also needed to ensure its safety for clinical use. Additionally, the development of more potent and selective 5-bromo-N-(2-iodophenyl)nicotinamide inhibitors based on the structure of BINA may lead to the discovery of new therapeutic agents.

Synthesis Methods

BINA can be synthesized using a multi-step process involving the reaction of 2-iodonicotinic acid with thionyl chloride, followed by the reaction with 5-bromoanthranilic acid. The resulting product is then treated with sodium hydroxide and acetic anhydride to yield BINA with high purity and yield.

Scientific Research Applications

BINA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of 5-bromo-N-(2-iodophenyl)nicotinamide, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular metabolism. NAD+ is involved in various cellular processes, including DNA repair, energy metabolism, and gene expression. Therefore, BINA's inhibition of 5-bromo-N-(2-iodophenyl)nicotinamide can lead to a reduction in NAD+ levels, resulting in altered cellular metabolism and potentially therapeutic effects.

properties

Product Name

5-bromo-N-(2-iodophenyl)nicotinamide

Molecular Formula

C12H8BrIN2O

Molecular Weight

403.01 g/mol

IUPAC Name

5-bromo-N-(2-iodophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrIN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)

InChI Key

IPPUDOLTIMDVAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)I

Origin of Product

United States

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